

Potential Applications of 3-Fluoro-2-vinylphenol: A Technical Whitepaper

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Compound of Interest		
Compound Name:	3-Fluoro-2-vinylphenol	
Cat. No.:	B15365322	Get Quote

Disclaimer: The following technical guide is a predictive analysis of the potential applications, synthesis, and biological activities of **3-Fluoro-2-vinylphenol**. As of the writing of this document, **3-Fluoro-2-vinylphenol** is not a widely studied or commercially available compound. The information presented herein is extrapolated from the known properties and applications of structurally similar compounds, including 3-vinylphenol, 2-vinylphenol, 4-vinylphenol, 3-chloro-2-vinylphenol, and 3-fluoro-2-methylphenol. This document is intended for researchers, scientists, and drug development professionals as a forward-looking guide to stimulate further investigation into this novel compound.

Introduction

3-Fluoro-2-vinylphenol is a halogenated phenolic compound with the chemical formula C₈H₇FO. Its structure, featuring a vinyl group ortho to a hydroxyl group and a fluorine atom meta to the hydroxyl group, suggests a unique combination of reactivity and electronic properties. The presence of the vinyl group allows for polymerization and other addition reactions, while the phenolic hydroxyl group provides a site for derivatization and imparts potential antioxidant and biological activities. The fluorine atom, with its high electronegativity, is expected to significantly influence the acidity of the phenolic proton, the electron density of the aromatic ring, and the metabolic stability of the molecule.

This whitepaper will explore the predicted physicochemical properties, potential synthesis routes, and prospective applications of **3-Fluoro-2-vinylphenol** in pharmaceuticals,



agrochemicals, and materials science. Detailed hypothetical experimental protocols are provided to guide future research endeavors.

Predicted Physicochemical Properties

The physicochemical properties of **3-Fluoro-2-vinylphenol** have been estimated based on the known values of its structural analogs. These predictions provide a baseline for understanding its potential behavior in various chemical and biological systems.

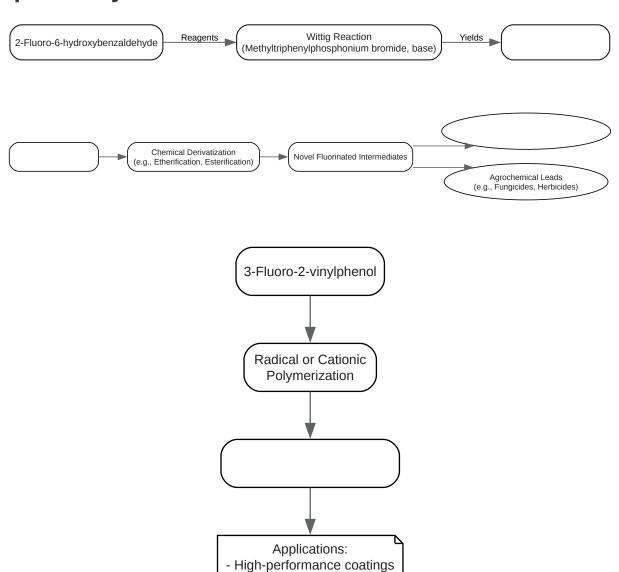
Property	Predicted Value	Basis for Prediction
Molecular Formula	C ₈ H ₇ FO	-
Molecular Weight	138.14 g/mol	-
Appearance	Colorless to light yellow liquid or low melting solid	Analogy with 3-vinylphenol and 2-vinylphenol[1]
Boiling Point	~220-240 °C	Interpolation from 3- vinylphenol (230.8 °C) and the effect of fluorination[2]
Melting Point	~20-30 °C	Analogy with 2-vinylphenol (29.5 °C)[1]
рКа	~9.5	The electron-withdrawing fluorine is expected to lower the pKa relative to 3-vinylphenol (~9.8)[2]
LogP	~2.2	The addition of fluorine is predicted to slightly increase the lipophilicity compared to 3-vinylphenol (2.035)[2]

Potential Synthesis Routes

A plausible synthetic route to **3-Fluoro-2-vinylphenol** can be adapted from methods used to synthesize related vinylphenols, such as **3-chloro-2-vinylphenol**[3]. A potential multi-step synthesis is outlined below.



Proposed Synthesis Workflow



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- To cite this document: BenchChem. [Potential Applications of 3-Fluoro-2-vinylphenol: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15365322#potential-applications-of-3-fluoro-2-vinylphenol]

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